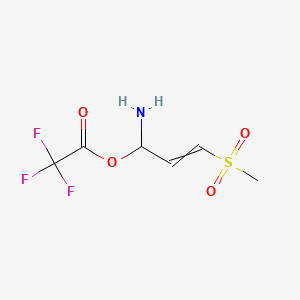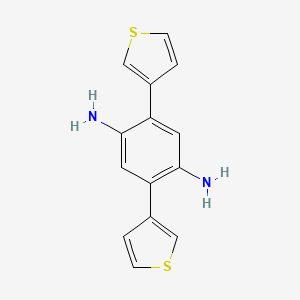
2,5-Di(thiophen-3-yl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di(thiophen-3-yl)benzene-1,4-diamine is an organic compound with the molecular formula C14H12N2S2 It is characterized by the presence of two thiophene rings attached to a benzene core, with amine groups at the 1 and 4 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(thiophen-3-yl)benzene-1,4-diamine typically involves the coupling of thiophene derivatives with benzene-1,4-diamine. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under controlled conditions. The reaction may require solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium acetate (NaOAc).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions: 2,5-Di(thiophen-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzene-1,4-diamine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
2,5-Di(thiophen-3-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of 2,5-Di(thiophen-3-yl)benzene-1,4-diamine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding. These interactions can modulate the activity of the target, leading to various biological effects. In materials science, its electronic properties are influenced by the conjugation of the thiophene rings and the benzene core, affecting its conductivity and other material properties.
相似化合物的比较
- 2,5-Di(thiophen-2-yl)benzene-1,4-diamine
- 2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine
- 2,5-Diamino-1,4-phenylenedithiophene
Uniqueness: 2,5-Di(thiophen-3-yl)benzene-1,4-diamine is unique due to the specific positioning of the thiophene rings and the amine groups, which can influence its reactivity and electronic properties. This structural arrangement can lead to distinct interactions in biological systems and unique material properties in industrial applications.
属性
分子式 |
C14H12N2S2 |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
2,5-di(thiophen-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C14H12N2S2/c15-13-6-12(10-2-4-18-8-10)14(16)5-11(13)9-1-3-17-7-9/h1-8H,15-16H2 |
InChI 键 |
BSQMHPSQCRNBBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1C2=CC(=C(C=C2N)C3=CSC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


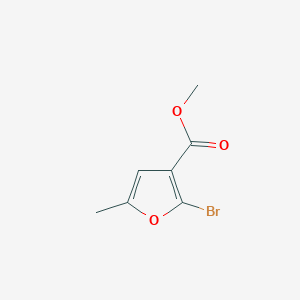
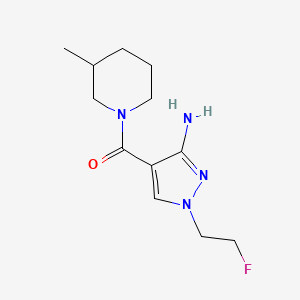
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
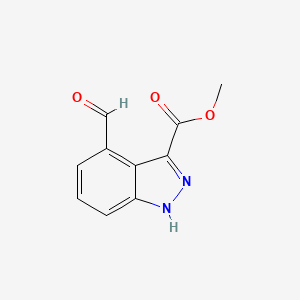
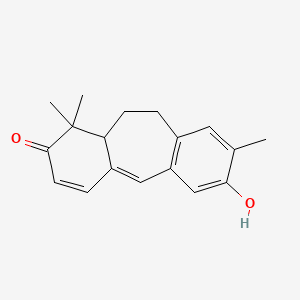
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)

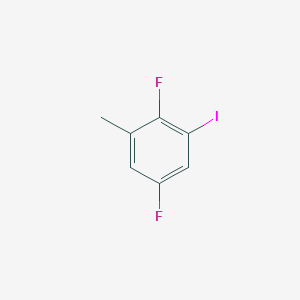
![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)

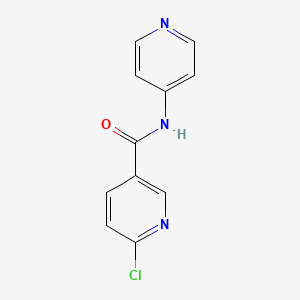
![Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B11756720.png)
![5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756726.png)
